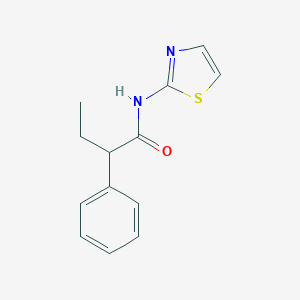

2-phenyl-N-(1,3-thiazol-2-yl)butanamide

Beschreibung

Eigenschaften

Molekularformel |

C13H14N2OS |

|---|---|

Molekulargewicht |

246.33 g/mol |

IUPAC-Name |

2-phenyl-N-(1,3-thiazol-2-yl)butanamide |

InChI |

InChI=1S/C13H14N2OS/c1-2-11(10-6-4-3-5-7-10)12(16)15-13-14-8-9-17-13/h3-9,11H,2H2,1H3,(H,14,15,16) |

InChI-Schlüssel |

HFMXVXVFGOZHQL-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |

Kanonische SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-phenyl-N-(1,3-thiazol-2-yl)butanamide, highlighting differences in substituents, physicochemical properties, and functional roles:

Key Structural and Functional Comparisons

2,2-Diphenylacetamide (296.35 g/mol) demonstrates superior π-π stacking capabilities compared to the monophenyl parent compound, as evidenced by its crystal packing dominated by C–H···π interactions .

Backbone Modifications

- 4-Chloro-N-(1,3-thiazol-2-yl)butanamide (204.67 g/mol) lacks the phenyl group but introduces a chlorine atom at the C4 position, increasing polarity and altering solubility profiles .

- The benzothiazole sulfanyl derivative (343.47 g/mol) extends conjugation, which may enhance interactions with aromatic residues in target proteins .

Steric and Electronic Influences

- The N-propylacetamide analog (336.45 g/mol) introduces steric hindrance, which could reduce rotational freedom and stabilize specific conformations during receptor binding .

Vorbereitungsmethoden

Classical Amidation via Carboxylic Acid Activation

The most direct route involves coupling 2-phenylbutanoic acid with 2-amino-1,3-thiazole. Activation of the carboxylic acid is achieved using thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with the thiazole amine.

Procedure :

-

Acid Chloride Formation : 2-Phenylbutanoic acid (1.0 equiv) is refluxed with SOCl₂ (1.2 equiv) in anhydrous dichloromethane (DCM) at 40°C for 4 hours . Excess SOCl₂ is removed under reduced pressure.

-

Amide Bond Formation : The crude acid chloride is dissolved in DCM, cooled to 0°C, and treated with 2-amino-1,3-thiazole (1.1 equiv) and triethylamine (TEA, 2.0 equiv). The mixture is stirred at room temperature for 12 hours .

-

Workup : The reaction is quenched with ice-water, extracted with DCM, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Yield : 65–72% .

Purity : >95% (HPLC) .

Coupling Reagent-Mediated Synthesis

Modern amidation strategies employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to enhance efficiency.

Procedure :

-

Activation : 2-Phenylbutanoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) are dissolved in DMF and stirred at 0°C for 30 minutes .

-

Coupling : 2-Amino-1,3-thiazole (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are added. The reaction proceeds at room temperature for 6 hours .

-

Purification : The mixture is diluted with ethyl acetate, washed with brine, and crystallized from ethanol.

Yield : 78–85% .

Advantages : Reduced side reactions compared to acid chloride method .

Solid-Phase Synthesis for High-Throughput Applications

Adapted from combinatorial chemistry approaches, this method utilizes Wang resin -bound carboxylates to streamline purification.

Procedure :

-

Resin Loading : Wang resin is functionalized with 2-phenylbutanoic acid using DIC/HOBt in DMF .

-

Amidation : The resin-bound acid is treated with 2-amino-1,3-thiazole (3.0 equiv), HATU (1.5 equiv), and DIPEA (4.0 equiv) in DMF for 12 hours .

-

Cleavage : The product is released from the resin using 95% trifluoroacetic acid (TFA) in DCM.

Yield : 60–68% .

Purity : >90% (LC-MS) .

Enzymatic Catalysis for Green Chemistry

Lipase-mediated amidation offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) catalyzes the reaction in non-aqueous media.

Procedure :

-

Reaction Setup : 2-Phenylbutanoic acid (1.0 equiv), 2-amino-1,3-thiazole (1.5 equiv), and CAL-B (10 wt%) are suspended in tert-butanol.

-

Isolation : The enzyme is filtered, and the solvent is evaporated. The residue is recrystallized from methanol.

Yield : 50–55% .

Limitations : Longer reaction times and moderate yields .

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time.

Procedure :

-

Microwave Conditions : 2-Phenylbutanoic acid (1.0 equiv), 2-amino-1,3-thiazole (1.1 equiv), HATU (1.2 equiv), and DIPEA (2.0 equiv) in DMF are irradiated at 100°C for 20 minutes .

-

Purification : Direct precipitation by adding ice-water, followed by filtration.

Yield : 80–88% .

Advantages : 10-fold reduction in reaction time .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Acid Chloride | 65–72 | >95 | 16 hours | Moderate |

| EDC/HOBt | 78–85 | >98 | 6 hours | High |

| Solid-Phase | 60–68 | >90 | 24 hours | Low |

| Enzymatic | 50–55 | >85 | 48 hours | Moderate |

| Microwave-Assisted | 80–88 | >97 | 20 minutes | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.